Cas no 2680902-81-0 (benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate)

benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
- 2680902-81-0
- EN300-28290882
-
- Inchi: 1S/C14H16F3NO3/c15-14(16,17)13(9-19,11-6-7-11)18-12(20)21-8-10-4-2-1-3-5-10/h1-5,11,19H,6-9H2,(H,18,20)
- InChI Key: ZMFLEZBEDUYEBW-UHFFFAOYSA-N
- SMILES: FC(C(CO)(C1CC1)NC(=O)OCC1C=CC=CC=1)(F)F
Computed Properties
- Exact Mass: 303.10822786g/mol
- Monoisotopic Mass: 303.10822786g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 365
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.6Ų
- XLogP3: 2.5
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290882-0.25g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 0.25g |
$972.0 | 2025-03-19 | |
Enamine | EN300-28290882-1.0g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 1.0g |
$1057.0 | 2025-03-19 | |
Enamine | EN300-28290882-0.05g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 0.05g |
$888.0 | 2025-03-19 | |
Enamine | EN300-28290882-0.1g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 0.1g |
$930.0 | 2025-03-19 | |
Enamine | EN300-28290882-10g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 10g |
$4545.0 | 2023-09-08 | ||
Enamine | EN300-28290882-5g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 5g |
$3065.0 | 2023-09-08 | ||
Enamine | EN300-28290882-0.5g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 0.5g |
$1014.0 | 2025-03-19 | |
Enamine | EN300-28290882-5.0g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 5.0g |
$3065.0 | 2025-03-19 | |
Enamine | EN300-28290882-2.5g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 2.5g |
$2071.0 | 2025-03-19 | |
Enamine | EN300-28290882-10.0g |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate |
2680902-81-0 | 95.0% | 10.0g |
$4545.0 | 2025-03-19 |
benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate Related Literature
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
Additional information on benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate
Research Briefing on Benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS: 2680902-81-0)
Benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS: 2680902-81-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of protease inhibitors and fluorinated bioactive molecules. This briefing provides an overview of the latest research findings, focusing on its synthetic applications, biological activities, and potential therapeutic implications.
The compound's unique structural features, including the cyclopropyl and trifluoromethyl groups, contribute to its stability and reactivity, making it a valuable building block in organic synthesis. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have explored its utility in the construction of complex molecules with enhanced pharmacological properties. For instance, researchers have successfully incorporated this carbamate derivative into the backbone of potential antiviral agents, demonstrating its versatility in drug design.
One of the most notable advancements involves the use of benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate as a precursor in the synthesis of fluorinated analogs of known protease inhibitors. Fluorination is a common strategy to improve the metabolic stability and bioavailability of drug candidates, and this compound's trifluoromethyl group offers a strategic advantage. Recent in vitro studies have shown that derivatives of this compound exhibit promising inhibitory activity against viral proteases, suggesting potential applications in the treatment of infectious diseases.
In addition to its role in antiviral research, this compound has also been investigated for its potential in cancer therapy. Preliminary studies indicate that its derivatives may interfere with key signaling pathways in cancer cells, leading to apoptosis. Researchers are particularly interested in its ability to modulate the activity of kinases and other enzymes involved in tumor progression. These findings are supported by data from high-throughput screening assays and molecular docking studies, which highlight the compound's binding affinity for specific protein targets.
The synthetic methodology for benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate has also been refined in recent years. Advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure forms of the compound, which is critical for its application in chiral drug development. Green chemistry approaches, such as the use of biodegradable catalysts and solvent-free reactions, have further enhanced the sustainability of its synthesis.
Despite these promising developments, challenges remain in the large-scale production and optimization of this compound's derivatives. Issues such as yield variability and purification difficulties need to be addressed to facilitate its transition from laboratory research to clinical applications. Ongoing studies are focused on improving synthetic protocols and exploring new derivatives with enhanced efficacy and safety profiles.
In conclusion, benzyl N-(2-cyclopropyl-1,1,1-trifluoro-3-hydroxypropan-2-yl)carbamate (CAS: 2680902-81-0) represents a versatile and promising scaffold in medicinal chemistry. Its applications in antiviral and anticancer research, coupled with advancements in synthetic methodologies, underscore its potential as a key player in the development of next-generation therapeutics. Future research should prioritize the optimization of its derivatives and the exploration of their mechanisms of action to unlock their full clinical potential.
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